molecular formula C19H17N3O5S B11770280 Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11770280
M. Wt: 399.4 g/mol
InChI Key: ZHFAOFLXMFEJOW-UHFFFAOYSA-N
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Description

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group with the general structure R₂C=NR’ (where R and R’ are organic substituents). This compound is notable for its unique structure, which includes a benzyl group, a nitrophenyl group, and a thioxo-tetrahydropyrimidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation reaction between a primary amine and a carbonyl compound, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The presence of the nitrophenyl group allows for interactions with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound in various fields of research .

Biological Activity

Benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as AMA68998) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thioxo group and a nitrophenyl moiety. Its molecular formula is C17H16N2O5S, and it has a molecular weight of approximately 356.38 g/mol. The presence of the hydroxyl and nitro groups on the phenyl ring is believed to enhance its biological activity by influencing its interaction with biological targets.

Antioxidant Activity

Recent studies suggest that compounds similar to AMA68998 exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related damage in cells. For instance, derivatives of thioxo-tetrahydropyrimidines have shown promising results in scavenging free radicals, which can lead to cellular damage and various diseases .

CompoundIC50 (µM)Assay Type
AMA6899825.29DPPH Scavenging
Similar Derivative30.15ABTS Scavenging

Antimicrobial Activity

The antimicrobial potential of AMA68998 has been explored through various assays. It has shown effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Anticancer Activity

Preliminary studies have indicated that AMA68998 may possess anticancer properties. In vitro assays using cancer cell lines have demonstrated that the compound can inhibit cell proliferation and induce apoptosis. The mechanisms are thought to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cancer progression .

The biological activity of AMA68998 can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.
  • Modulation of Cell Signaling : It has been suggested that AMA68998 can interfere with signaling pathways critical for cell survival and proliferation.
  • Interaction with DNA : Some studies propose that similar compounds can bind to DNA, affecting replication and transcription processes.

Case Studies

In a study assessing the effects of thioxo-tetrahydropyrimidine derivatives on cancer cells, AMA68998 was found to significantly reduce viability in human breast cancer cells (MCF-7). The study reported an IC50 value of 20 µM after 48 hours of treatment .

Another investigation focused on the antioxidant capacity of AMA68998 compared to established antioxidants like ascorbic acid and trolox. The results indicated that AMA68998 had comparable or superior antioxidant activity, suggesting its potential utility in preventing oxidative damage in biological systems .

Properties

Molecular Formula

C19H17N3O5S

Molecular Weight

399.4 g/mol

IUPAC Name

benzyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H17N3O5S/c1-11-16(18(24)27-10-12-5-3-2-4-6-12)17(21-19(28)20-11)13-7-8-15(23)14(9-13)22(25)26/h2-9,17,23H,10H2,1H3,(H2,20,21,28)

InChI Key

ZHFAOFLXMFEJOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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